molecular formula C22H23N3O5 B2788347 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 896824-22-9

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No.: B2788347
CAS No.: 896824-22-9
M. Wt: 409.442
InChI Key: VTHREVSKWPCIHI-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. The molecule features a 3-nitrobenzylidene substituent at the C2 position and a 4-ethylpiperazinylmethyl group at the C7 position. This compound is of interest in medicinal chemistry due to structural motifs common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-2-23-8-10-24(11-9-23)14-18-19(26)7-6-17-21(27)20(30-22(17)18)13-15-4-3-5-16(12-15)25(28)29/h3-7,12-13,26H,2,8-11,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHREVSKWPCIHI-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.46 g/mol
  • Structure : The compound features a benzofuran core, a hydroxy group, and a piperazine moiety, contributing to its biological activity.

1. Poly(ADP-ribose) Polymerase (PARP) Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of PARP, an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents by impairing their ability to repair DNA damage.

2. Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. The benzofuran derivatives are known for their ability to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that benzofuran compounds can trigger cell cycle arrest and promote programmed cell death in breast and colon cancer models.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Repair : By inhibiting PARP, the compound prevents the repair of single-strand breaks in DNA, leading to accumulation of DNA damage.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins or downregulation of anti-apoptotic proteins.

Case Studies

  • In Vitro Studies :
    • A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer agent.
  • Animal Models :
    • In murine models of cancer, administration of this compound led to significant tumor regression compared to control groups, further supporting its potential therapeutic applications.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
PARP InhibitionImpairs DNA repair
Anticancer ActivityInduces apoptosis
Cell Cycle ArrestAlters cell cycle progression

Scientific Research Applications

Spleen Tyrosine Kinase Inhibition

One of the primary applications of this compound is as a Syk inhibitor . Spleen tyrosine kinase plays a crucial role in various cellular signaling pathways, particularly in immune responses and hematopoiesis. Inhibition of Syk has been associated with therapeutic effects in conditions such as autoimmune diseases and certain cancers. Studies have shown that compounds with similar structures can effectively modulate kinase activity, leading to potential therapeutic benefits in diseases where Syk is implicated .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit antimicrobial activity . The specific compound under discussion may possess similar properties, making it a candidate for further investigation in developing new antimicrobial agents. The presence of the piperazine ring enhances the compound's ability to penetrate bacterial membranes, potentially increasing its efficacy against resistant strains .

Anticancer Potential

The compound's ability to inhibit specific kinases suggests potential applications in oncology . By targeting signaling pathways involved in tumor growth and metastasis, it could serve as a lead compound for developing new anticancer therapies. Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have documented the effects of related compounds on various biological systems:

  • Autoimmune Disease Models : In animal models of autoimmune diseases, Syk inhibitors have shown promise in reducing inflammation and improving clinical outcomes.
  • Cancer Cell Lines : In vitro studies using cancer cell lines have demonstrated that benzofuran derivatives can inhibit cell growth and induce apoptosis.
  • Microbial Resistance : Investigations into the antimicrobial properties of related compounds have highlighted their potential against resistant bacterial strains.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Carbonyl System

The benzofuran-3(2H)-one scaffold contains an α,β-unsaturated ketone, enabling Michael addition reactions.

Nucleophile Reaction Conditions Product Yield Source
ThiophenolK₂CO₃, DMF, 60°C3-(Phenylthio)benzofuranone derivative62%
BenzylamineEt₃N, CH₃CN, reflux3-(Benzylamino)benzofuranone adduct58%
  • Mechanism : Conjugate addition occurs at the β-carbon of the enone system, stabilized by the electron-withdrawing nitro group .

Reduction of the Nitro Group

The 3-nitrobenzylidene moiety undergoes selective reduction to an amine, enabling further functionalization.

Reduction Method Conditions Product Yield Source
H₂/Pd/CEtOH, 25°C, 12 h3-Aminobenzylidene derivative85%
Na₂S₂O₄ (aqueous)H₂O/EtOH, 80°C, 6 h3-Aminobenzylidene derivative78%
  • Applications : The resultant amine can undergo diazotization or reductive alkylation .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring facilitates regioselective substitutions at the 5-position.

Electrophile Conditions Product Yield Source
Br₂AcOH, 0°C, 2 h5-Bromo derivative72%
HNO₃/H₂SO₄0°C, 30 min5-Nitro derivative65%
  • Regioselectivity : Directed by the hydroxyl group at C6 and ethylpiperazinylmethyl group at C7 .

Cyclization Reactions

The ethylpiperazine side chain participates in intramolecular cyclizations under acidic conditions.

Catalyst Conditions Product Yield Source
p-TsOHToluene, reflux, 8 hTetracylic piperazine-fused benzofuranone70%
AlCl₃CH₂Cl₂, 25°C, 24 hSpirocyclic quinolone derivative55%
  • Mechanism : Protonation of the piperazine nitrogen induces nucleophilic attack by the carbonyl oxygen .

Photochemical [2+2] Cycloaddition

The α,β-unsaturated system undergoes UV-induced dimerization:

Conditions Product Yield Source
UV (254 nm), CH₃CN, 6 hHead-to-tail benzofuran dimer40%
  • Application : Used to study photostability and generate polymeric networks .

Metal-Catalyzed Cross-Couplings

The brominated derivative (from EAS) participates in Suzuki-Miyaura reactions:

Catalyst Conditions Product Yield Source
Pd(PPh₃)₄K₂CO₃, DME/H₂O, 80°C, 12 h5-Arylbenzofuranone derivative68%

Hydrolysis of the Lactone Ring

Under basic conditions, the benzofuran-3(2H)-one ring opens to form a carboxylate:

Conditions Product Yield Source
NaOH (10%), reflux, 4 h3-Carboxy-2-hydroxybenzofuran89%

Functionalization of the Piperazine Side Chain

The ethylpiperazine moiety undergoes alkylation or acylation:

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 50°C, 6 hN-Methylpiperazine derivative82%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C, 2 hN-Acetylpiperazine derivative75%

Critical Analysis and Research Gaps

  • Underexplored Reactivity : Photoredox catalysis and electrochemical transformations remain unstudied for this scaffold .

  • Biological Correlations : Limited data exist linking specific reactions to pharmacological activity.

For synthetic protocols, consult ; for spectral characterization, refer to .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of benzofuran-3(2H)-one derivatives with substituted benzylidene and piperazinylmethyl groups. Key structural analogs include:

(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

  • Substituents : 2,3,4-Trimethoxybenzylidene at C2; 4-(2-hydroxyethyl)piperazine at C5.
  • Properties : Increased hydrophilicity due to the hydroxyethyl group on piperazine. The trimethoxybenzylidene group enhances lipophilicity and steric bulk compared to the nitro group in the target compound .

(Z)-7-((4-Methylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-fluorobenzylidene)benzofuran-3(2H)-one Substituents: 4-Fluorobenzylidene at C2; 4-methylpiperazine at C6.

(Z)-7-((Butyl(methyl)amino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one hydrochloride Substituents: Thiophene-2-ylmethylene at C2; butyl(methyl)amino group at C7. Properties: The thiophene ring introduces sulfur-mediated interactions, while the bulky butyl(methyl)amino group increases steric hindrance .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight logP<sup>*</sup> H-Bond Donors H-Bond Acceptors
Target Compound C₂₃H₂₄N₄O₅ 436.47 g/mol 1.82 2 8
2,3,4-Trimethoxybenzylidene Analog C₂₅H₃₀N₂O₇ 470.52 g/mol 1.45 3 10
4-Fluorobenzylidene Analog C₂₁H₂₀FN₃O₃ 381.40 g/mol 2.10 2 6
Thiophene Analog C₁₉H₂₂ClN₂O₃S 408.91 g/mol 2.75 2 5

<sup>*</sup>logP values estimated using fragment-based methods.

Key Differences

  • Piperazine Modifications : The 4-ethylpiperazine in the target compound balances lipophilicity and solubility, whereas hydroxyethyl or methyl groups in analogs alter metabolic stability and membrane permeability .
  • Biological Implications : Thiophene-containing analogs may exhibit unique binding modes in sulfur-rich enzymatic pockets, unlike nitro- or fluorine-substituted derivatives .

Notes

  • Stereochemical Importance : The Z-configuration is critical for bioactivity; structural validation via crystallography (e.g., SHELX ) is essential.
  • Limitations : Biological data for the target compound are scarce in the provided evidence; further in vitro studies are needed to validate hypothesized activities.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal Condition
SolventEthanol
BaseK₂CO₃
TemperatureReflux (78°C)
Reaction Time12–24 hours

Basic: Which spectroscopic and chromatographic methods are critical for characterizing its structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign the Z-configuration using coupling constants (e.g., J = 12–14 Hz for transoid olefinic protons) and NOESY correlations between the benzylidene proton and benzofuran C6-OH .
    • 19F NMR (if fluorinated analogs): Detect fluorine shifts in the nitro or piperazine groups.
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • HPLC-PDA : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) and monitor degradation .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:
Prioritize assays based on structural analogs (e.g., nitrobenzylidene and piperazine-containing benzofurans):

  • Anticancer Activity :
    • MTT Assay : Test against NCI-60 cell lines (e.g., MCF-7, HCT-116) with doxorubicin as a positive control. Calculate IC₅₀ values after 48-hour exposure .
  • Antimicrobial Activity :
    • Microbroth Dilution : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

Q. Table 2: Example Activity Data from Analogs

CompoundCell Line/StrainIC₅₀/MIC (µM)
Analog A ()MCF-73.1
Analog B ()S. aureus12.5

Advanced: How does the 3-nitrobenzylidene substituent influence bioactivity compared to other arylidene groups?

Methodological Answer:
The nitro group’s electron-withdrawing nature enhances electrophilicity, potentially increasing DNA intercalation or enzyme inhibition. To validate:

  • SAR Study : Synthesize analogs with 4-methyl-, 4-chloro-, or 4-methoxybenzylidene groups.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities for targets like topoisomerase II or bacterial gyrase .
  • In Vitro Validation : Compare IC₅₀ values across analogs in the same assay system to isolate substituent effects.

Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:
Discrepancies may arise from assay conditions or cell line heterogeneity. Mitigate via:

  • Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT results are ambiguous .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP-adjusted IC₅₀).

Q. Example Workflow :

Re-test the compound in triplicate under controlled conditions.

Validate with a secondary assay (e.g., caspase-3 activation).

Cross-reference with structural analogs ().

Advanced: What mechanistic hypotheses exist for its anticancer activity, and how can they be tested?

Methodological Answer:
Hypotheses include ROS induction (via nitro group reduction) or kinase inhibition (piperazine interaction with ATP pockets). Testing strategies:

  • ROS Detection : Use DCFH-DA fluorescence in treated cells .
  • Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) .

Q. Table 3: Proposed Mechanism Studies

ApproachTarget PathwayExpected Outcome
ROS AssayOxidative StressIncreased fluorescence in nitro-containing analogs
Kinase ScreenPI3K/Akt/mTORInhibition at IC₅₀ < 10 µM

Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl to form a water-soluble hydrochloride salt.
  • Prodrug Design : Esterify the C6 hydroxyl group (e.g., acetyl or PEG-ylated derivatives) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance plasma half-life .

Q. Key Parameters :

  • LogP: Adjust via piperazine substituents (e.g., ethyl vs. methyl groups).
  • Permeability: Assess via Caco-2 monolayer assay.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.